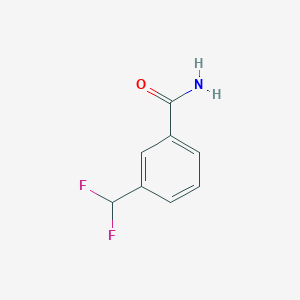![molecular formula C8H15NO B13068789 2-Oxa-6-azaspiro[4.5]decane](/img/structure/B13068789.png)
2-Oxa-6-azaspiro[4.5]decane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Oxa-6-azaspiro[4.5]decane is a spiro compound characterized by a bicyclic structure where two rings are connected by a single carbon atom. This compound is notable for its three-dimensional structural properties and inherent rigidity, making it a valuable scaffold in the synthesis of biologically active compounds . Spiro compounds, including this compound, are widely used in drug discovery due to their unique structural features .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Oxa-6-azaspiro[4.5]decane can be achieved through various methods. One common approach involves the use of tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane as starting materials . The reaction proceeds through a series of steps including alkylation and heterocyclization to form the spiro compound . Another method involves the use of glycopyranoside derivatives and nitrogen-centered radicals to construct the spiro skeleton .
Industrial Production Methods: Industrial production of this compound typically involves optimizing the synthetic routes for large-scale production. This includes the use of commercially available reagents and efficient reaction conditions to ensure high yields and purity of the final product . The process may also involve the use of catalysts and specific reaction conditions to enhance the efficiency of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Oxa-6-azaspiro[4.5]decane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include lithium aluminum hydride for reduction reactions and Raney nickel for hydrogenation reactions . Oxidation reactions may involve the use of oxidizing agents such as potassium permanganate or chromium trioxide .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction reactions may yield derivatives with modified functional groups, while oxidation reactions can introduce new functional groups into the spiro compound .
Wissenschaftliche Forschungsanwendungen
2-Oxa-6-azaspiro[4.5]decane has a wide range of scientific research applications. In chemistry, it serves as a valuable scaffold for the synthesis of complex molecules . In biology and medicine, it is used in the development of drugs targeting various diseases, including cancer and inflammation . The compound’s unique structural properties make it an attractive candidate for drug discovery and development .
Wirkmechanismus
The mechanism of action of 2-Oxa-6-azaspiro[4.5]decane involves its interaction with specific molecular targets and pathways. The compound’s spiro structure allows it to bind to target proteins and enzymes, modulating their activity . This interaction can lead to various biological effects, including inhibition of enzyme activity and modulation of signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to 2-Oxa-6-azaspiro[4.5]decane include 8-oxa-2-azaspiro[4.5]decane, 2,8-diazaspiro[4.5]decane, and 2,7-diazaspiro[4.5]decane . These compounds share the spiro structure but differ in the specific atoms and functional groups present in their rings .
Uniqueness: The uniqueness of this compound lies in its specific combination of oxygen and nitrogen atoms in the spiro structure . This unique arrangement contributes to its distinct chemical and biological properties, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C8H15NO |
|---|---|
Molekulargewicht |
141.21 g/mol |
IUPAC-Name |
2-oxa-6-azaspiro[4.5]decane |
InChI |
InChI=1S/C8H15NO/c1-2-5-9-8(3-1)4-6-10-7-8/h9H,1-7H2 |
InChI-Schlüssel |
IADNZIFMDRMXPF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCNC2(C1)CCOC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{[1-(4-Iodophenyl)ethyl]amino}butan-2-ol](/img/structure/B13068709.png)
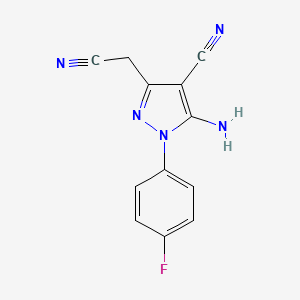
![1-[(1-Ethylcyclobutyl)methyl]-4-methyl-1H-pyrazol-3-amine](/img/structure/B13068725.png)
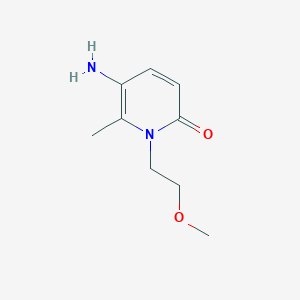
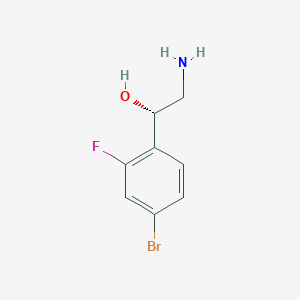

![tert-Butyl3-fluoro-1,8-diazaspiro[4.5]decane-1-carboxylate](/img/structure/B13068742.png)
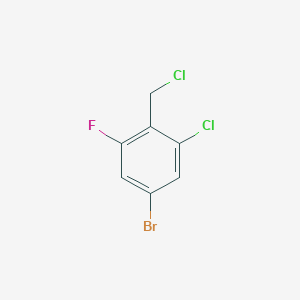
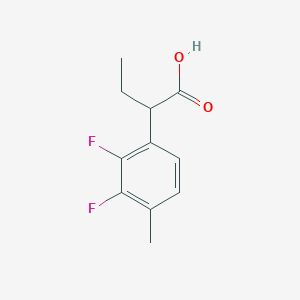

![2,2-dimethyl-N-[(2R)-oxiran-2-ylmethyl]propanamide](/img/structure/B13068783.png)
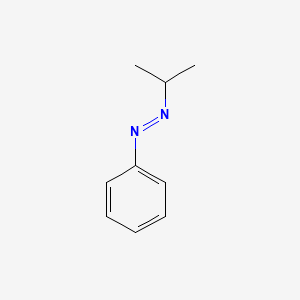
![2-cyano-3-[1-(2-cyanoethyl)-3-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B13068795.png)
